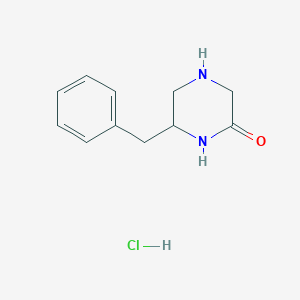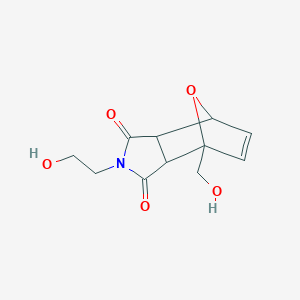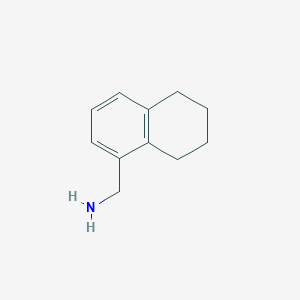![molecular formula C20H21N3O2S B12446481 4-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]benzonitrile](/img/structure/B12446481.png)
4-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]benzonitrile is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]benzonitrile typically involves multiple steps. One common approach is the condensation reaction between 4-(4-methylpiperidin-1-ylsulfonyl)benzaldehyde and 4-aminobenzonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfonyl group and the piperidine ring play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(E)-{[4-(4-methylpiperidin-1-yl)phenyl]imino}methyl]benzonitrile: Lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
4-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]benzaldehyde:
Uniqueness
4-[(E)-{[4-(4-methylpiperidin-1-ylsulfonyl)phenyl]imino}methyl]benzonitrile is unique due to the presence of both the sulfonyl group and the benzonitrile moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H21N3O2S |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]iminomethyl]benzonitrile |
InChI |
InChI=1S/C20H21N3O2S/c1-16-10-12-23(13-11-16)26(24,25)20-8-6-19(7-9-20)22-15-18-4-2-17(14-21)3-5-18/h2-9,15-16H,10-13H2,1H3 |
InChI-Schlüssel |
BYWJWIIQDDBSSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)
![Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12446414.png)

![1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea](/img/structure/B12446424.png)


![3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal](/img/structure/B12446431.png)
![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide](/img/structure/B12446436.png)
![N-(4-methoxyphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12446451.png)

![7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446461.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12446468.png)

